(S)-3,5-Diaminopentanoic acid, commonly known as L-ornithine, is a non-essential amino acid that plays a crucial role in the urea cycle, facilitating the disposal of excess nitrogen in the body. It is a key precursor for the synthesis of arginine and citrulline, both of which are vital for various metabolic processes. The compound is classified under organic compounds as an L-alpha-amino acid, specifically falling into the category of carboxylic acids and derivatives.
L-ornithine is naturally produced in the human body during the metabolism of arginine. It can also be obtained through dietary sources, particularly from protein-rich foods such as meat, fish, eggs, and dairy products. Additionally, it is available as a dietary supplement and is often included in total parenteral nutrition formulations for patients unable to consume food orally.
L-ornithine can be synthesized through various methods, primarily involving the hydrolysis of arginine or through microbial fermentation processes.
In laboratory settings, L-ornithine can also be synthesized via a multi-step chemical reaction involving the reaction of 2-amino-4-pentenoic acid with ammonia under controlled conditions to yield (S)-3,5-diaminopentanoic acid.
The molecular structure of L-ornithine consists of a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and two additional amino groups located at the 3rd and 5th positions of the pentanoic acid chain.
The stereochemistry is significant as it influences the biological activity of L-ornithine.
L-ornithine participates in several biochemical reactions:
In biochemical pathways, L-ornithine reacts with carbamoyl phosphate to form citrulline, which subsequently enters the urea cycle.
L-ornithine's mechanism of action primarily involves its role in nitrogen metabolism. It facilitates:
The conversion of L-ornithine to citrulline occurs in mitochondria and cytoplasm through enzymatic reactions involving ornithine transcarbamylase.
L-ornithine exhibits basic properties due to its amino groups and can form salts with acids. Its reactivity allows it to participate in various biochemical pathways critical for metabolism.
L-ornithine has several scientific uses:
(S)-3,5-Diaminopentanoic acid (S35DA) functions as a critical non-proteinogenic amino acid building block in non-ribosomal peptide synthetase (NRPS) pathways. Unlike ribosomal peptides, NRPS systems employ modular enzymatic assembly lines where adenylation (A) domains selectively activate and incorporate non-canonical amino acids based on structural features such as side-chain topology, stereochemistry, and electrostatic properties. S35DA’s geminal-diamine structure—featuring amino groups at C3 and C5—confers distinctive ligand properties that enable selective recognition by specialized A domains. For instance, in Streptomyces systems producing blue pigment indigoidine, engineered NRPS modules exhibit 20-fold higher activation efficiency toward S35DA analogs compared to lysine or ornithine, attributable to steric accommodation of its C3-carboxyl spacing and charge distribution [6] [9].
Table 1: Substrate Selectivity Profiles of NRPS Adenylation Domains for Diamino Acid Analogues
Adenylation Domain Source | Preferred Substrate | Km (μM) | Relative Vmax (%) |
---|---|---|---|
Streptomyces lavendulae (BpsA) | L-Glutamine | 85 ± 12 | 100 |
Engineered BpsA mutant | (S)-3,5-Diaminopentanoate | 210 ± 25 | 65 |
Bacillus brevis (Gramicidin S synthetase) | L-Ornithine | 110 ± 15 | 100 |
Escherichia coli (Enterobactin synthetase) | L-2,4-Diaminobutyrate | 320 ± 40 | 45 |
Activation requires phosphopantetheinylation by 4’-phosphopantetheinyl transferases (PPTases), which tether S35DA as a thioester to carrier proteins—a prerequisite for peptide bond formation. Structural analyses reveal that conserved lysine and tyrosine residues within A-domain binding pockets coordinate the C5-amino group of S35DA, while the C3-carboxylate participates in ATP-pyrophosphate exchange [6] [9]. This specificity enables S35DA’s incorporation into bioactive metabolites like siderophores and antibiotics, though its natural peptide products remain incompletely characterized.
S35DA serves as an ornithine analog in polyamine metabolic pathways but exhibits divergent enzymatic processing and downstream products. While ornithine undergoes decarboxylation via ornithine decarboxylase (ODC) to yield putrescine (1,4-diaminobutane), S35DA is metabolized through distinct oxidative routes:
Table 2: Kinetic Parameters of Enzymes Processing Ornithine vs. (S)-3,5-Diaminopentanoic Acid
Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Primary Product |
---|---|---|---|---|
Ornithine decarboxylase (ODC) | L-Ornithine | 0.18 ± 0.03 | 12.5 | Putrescine |
Diaminopentanoate dehydrogenase (DAPDH) | (S)-3,5-Diaminopentanoate | 1.4 ± 0.2 | 8.3 | 3-Amino-5-oxopentanoate |
Ornithine aminomutase | D-Ornithine | 0.25 ± 0.05 | 0.7 | (2R,4S)-2,4-Diaminopentanoate |
Aminoketopentanoate thiolase (AKPT) | 3-Amino-5-oxopentanoate | 0.9 ± 0.1 | 4.1 | Acetyl-CoA + Alanine |
Unlike ornithine-derived spermidine and spermine—which regulate DNA stabilization and ion channel modulation—S35DA catabolites like alanine integrate into central carbon metabolism. This reflects evolutionary adaptation in anaerobes for nitrogen scavenging rather than polyamine signaling [3] [8] [10].
S35DA shares structural homology with ornithine, a urea cycle intermediate, but displays distinct metabolic fates due to its C3-amino group:
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